molecular formula C22H13Cl B14196089 1-[(4-Chlorophenyl)ethynyl]-3-(phenylethynyl)benzene CAS No. 832744-45-3

1-[(4-Chlorophenyl)ethynyl]-3-(phenylethynyl)benzene

Cat. No.: B14196089
CAS No.: 832744-45-3
M. Wt: 312.8 g/mol
InChI Key: REAJMJQFKXIGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)ethynyl]-3-(phenylethynyl)benzene is an aromatic compound with the molecular formula C14H9Cl It is characterized by the presence of two ethynyl groups attached to a benzene ring, one of which is substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(4-Chlorophenyl)ethynyl]-3-(phenylethynyl)benzene can be synthesized through a palladium-catalyzed Kumada cross-coupling reaction. This method involves the coupling of 1-chloro-4-(phenylethynyl)benzene with phenylacetylene in the presence of a palladium catalyst . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)ethynyl]-3-(phenylethynyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The ethynyl groups can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or neutral conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include substituted chlorophenyl derivatives.

  • **Oxidation Reactions

Properties

CAS No.

832744-45-3

Molecular Formula

C22H13Cl

Molecular Weight

312.8 g/mol

IUPAC Name

1-chloro-4-[2-[3-(2-phenylethynyl)phenyl]ethynyl]benzene

InChI

InChI=1S/C22H13Cl/c23-22-15-13-19(14-16-22)10-12-21-8-4-7-20(17-21)11-9-18-5-2-1-3-6-18/h1-8,13-17H

InChI Key

REAJMJQFKXIGBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C#CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.